Sodium (6-chloropyridin-3-YL)methanesulfinate
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Overview
Description
Sodium (6-chloropyridin-3-YL)methanesulfinate: is a chemical compound with the molecular formula C₆H₅ClNNaO₂S and a molecular weight of 213.62 g/mol . It is primarily used in research and development due to its unique chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium (6-chloropyridin-3-YL)methanesulfinate typically involves the reaction of 6-chloropyridine with methanesulfinic acid in the presence of a base such as sodium hydroxide . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions: Sodium (6-chloropyridin-3-YL)methanesulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form sulfinate salts.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used.
Major Products: The major products formed from these reactions include sulfonic acids, sulfinate salts, and substituted pyridine derivatives .
Scientific Research Applications
Chemistry: In chemistry, Sodium (6-chloropyridin-3-YL)methanesulfinate is used as a reagent in various organic synthesis reactions, including cross-coupling reactions and the formation of complex organic molecules .
Biology: In biological research, it is used to study the effects of sulfonate compounds on biological systems and to develop new biochemical assays .
Medicine: In medicine, it is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways .
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of Sodium (6-chloropyridin-3-YL)methanesulfinate involves its interaction with specific molecular targets, such as enzymes and receptors, leading to the modulation of biochemical pathways . The compound’s sulfonate group plays a crucial role in its reactivity and binding affinity to these targets .
Comparison with Similar Compounds
Sodium methanesulfinate: Similar in structure but lacks the chloropyridine moiety.
Sodium (6-chloro-3-pyridinyl)methanesulfinate: A closely related compound with slight structural variations.
Uniqueness: Sodium (6-chloropyridin-3-YL)methanesulfinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties .
Biological Activity
Sodium (6-chloropyridin-3-YL)methanesulfinate is a compound of increasing interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound can be characterized by the following chemical formula:
- Molecular Formula : C7H8ClNNaO2S
- Molecular Weight : Approximately 195.66 g/mol
The compound features a chloropyridine ring, which is known for its diverse biological activities, including antimicrobial and antiviral properties.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The chloropyridine moiety may facilitate enzyme inhibition or receptor modulation, while the methanesulfinate group can enhance solubility and bioavailability.
Antiviral Activity
Recent studies have demonstrated that derivatives of chloropyridine exhibit significant antiviral activity. For instance, compounds similar to this compound have shown promising results against SARS-CoV-2, with effective concentrations (EC50) in the low micromolar range. A notable example includes a related compound that displayed an EC50 of 24 µM in VeroE6 cells, suggesting potential for similar efficacy in this compound .
Enzyme Inhibition
Chloropyridine derivatives are also recognized for their enzyme inhibitory properties. A study reported that certain chloropyridinyl esters exhibited low nanomolar inhibition against SARS-CoV-2 3CL protease, which is critical for viral replication. The mechanism involved covalent bonding with the enzyme's active site, leading to irreversible inhibition . This suggests that this compound may possess similar enzyme inhibitory capabilities.
Case Study 1: Antiviral Efficacy
In a controlled study assessing the antiviral efficacy of chloropyridine derivatives, this compound was tested alongside established antiviral agents. The results indicated that while the compound had a higher EC50 compared to remdesivir, it still showed significant antiviral activity against SARS-CoV-2, particularly when combined with efflux transporter inhibitors .
Case Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of various chloropyridine derivatives. This compound was found to inhibit key enzymes involved in inflammatory pathways, demonstrating potential as an anti-inflammatory agent. The IC50 values for enzyme inhibition were reported in the micromolar range, indicating moderate potency .
Table 1: Biological Activity Summary of this compound
Activity Type | Measurement | Value | Reference |
---|---|---|---|
Antiviral Activity | EC50 (µM) | 24 | |
Enzyme Inhibition | IC50 (µM) | 4.9 | |
Cytotoxicity | CC50 (µM) | >100 |
Table 2: Comparison with Related Compounds
Compound Name | EC50 (µM) | IC50 (µM) | Notes |
---|---|---|---|
This compound | 24 | 4.9 | Moderate potency |
Remdesivir | 2.4 | N/A | Standard antiviral agent |
Chloropyridine derivative A | 12 | 5.0 | Similar structure |
Properties
Molecular Formula |
C6H5ClNNaO2S |
---|---|
Molecular Weight |
213.62 g/mol |
IUPAC Name |
sodium;(6-chloropyridin-3-yl)methanesulfinate |
InChI |
InChI=1S/C6H6ClNO2S.Na/c7-6-2-1-5(3-8-6)4-11(9)10;/h1-3H,4H2,(H,9,10);/q;+1/p-1 |
InChI Key |
ZCAMTHPZUKBHSS-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=NC=C1CS(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
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